Thieno[3,2-b]pyridin-3-amine
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Overview
Description
Thieno[3,2-b]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with 3-cyanopyridine under basic conditions to form the thienopyridine core . Another approach includes the use of 2-thioxopyridine-3-carbonitrile as a key intermediate, which undergoes cyclization in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized for yield and purity, often involving high-temperature reactions and the use of catalysts to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Thieno[3,2-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and antiviral properties.
Thieno[3,2-d]pyrimidine: Exhibits diverse biological activities and is used in the synthesis of various therapeutic agents.
Thieno[3,4-b]pyridine: Another heterocyclic compound with significant biological activities.
Uniqueness: Thieno[3,2-b]pyridin-3-amine stands out due to its specific structural features and the unique biological activities it exhibits. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry .
Biological Activity
Thieno[3,2-b]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, focusing on its biological activity, particularly its potential as an anticancer agent and its interactions with specific biological targets.
Chemical Structure and Properties
This compound is characterized by a fused thieno and pyridine ring system. Its molecular formula is C7H6N2S, with a molecular weight of approximately 150.20 g/mol. The compound features an amine functional group that contributes to its biological activity by allowing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study conducted by researchers evaluated several thieno[3,2-b]pyridin derivatives against colon cancer cell lines (HCT-116). The results indicated that certain derivatives exhibited significant cytotoxicity:
Compound | IC50 (μM) | Notes |
---|---|---|
Compound 1 | 0.29 | Highly potent, outperforming 5-fluorouracil (IC50 = 5 μM) |
Compound 2 | 3.1 | Effective against HCT-116 cells |
Compound 3 | 2.5 | Comparable efficacy to Cisplatin (IC50 = 2.43 μM) |
These findings suggest that structural modifications can enhance the anticancer properties of thieno[3,2-b]pyridin derivatives.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Kinases : Some derivatives have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme involved in cell proliferation and survival pathways. For example, one derivative demonstrated an IC50 value of 3.1 nM against GSK-3β, indicating strong inhibitory activity .
- Induction of Apoptosis : Compounds derived from thieno[3,2-b]pyridin have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has also been investigated through in silico studies:
Parameter | Value |
---|---|
Log P (octanol-water partition coefficient) | Indicates lipophilicity |
ADMET Properties | Favorable absorption and distribution characteristics |
Toxicity assessments revealed that certain derivatives exhibit low toxicity towards non-cancerous cells while maintaining high efficacy against cancerous cells, highlighting their potential for selective targeting.
Properties
IUPAC Name |
thieno[3,2-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNILVEIBHSZAQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604033 |
Source
|
Record name | Thieno[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120208-33-5 |
Source
|
Record name | Thieno[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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